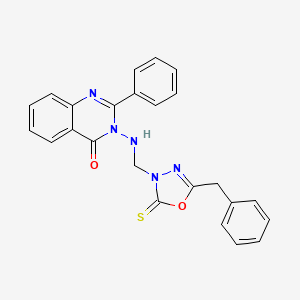![molecular formula C23H27N5O5S B11969588 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo sulfanyl y una porción de hidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida normalmente implica varios pasos. Un método común incluye la reacción de 4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-tiol con un derivado de hidrazida adecuado en condiciones controladas. La reacción se lleva a cabo a menudo en presencia de una base como el hidróxido de sodio o el carbonato de potasio, y se utilizan disolventes como el etanol o el metanol para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo con técnicas avanzadas como la síntesis de flujo continuo y el monitoreo automatizado de la reacción. El uso de reactivos de alta pureza y medidas estrictas de control de calidad garantiza la consistencia y fiabilidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo sulfanyl puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: La porción de hidrazida puede reducirse para formar aminas correspondientes.
Sustitución: Los grupos metoxilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos como el metóxido de sodio para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo sulfanyl puede producir sulfoxidos o sulfonas, mientras que la reducción de la porción de hidrazida puede producir aminas .
Aplicaciones Científicas De Investigación
2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se exploran sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de triazol y la porción de hidrazida interactúan con enzimas y receptores, inhibiendo potencialmente su actividad o modulando su función. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(5-metil-2-tienil)metilideno]acetohidrazida
- 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(4-metoxifenil)metilideno]acetohidrazida
- 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N'-[(E)-(2-metoxifenil)metilideno]acetohidrazida
Singularidad
Lo que diferencia a 2-{[4-etil-5-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,5-trimetoxifenil)metilideno]acetohidrazida es su combinación única de grupos funcionales, que confieren reactividad química y actividad biológica distintas.
Propiedades
Fórmula molecular |
C23H27N5O5S |
|---|---|
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H27N5O5S/c1-6-28-22(15-7-9-17(30-2)10-8-15)26-27-23(28)34-14-21(29)25-24-13-16-11-19(32-4)20(33-5)12-18(16)31-3/h7-13H,6,14H2,1-5H3,(H,25,29)/b24-13+ |
Clave InChI |
KDDSSQPIYPIGTE-ZMOGYAJESA-N |
SMILES isomérico |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC)C3=CC=C(C=C3)OC |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2OC)OC)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)

![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![Ethyl N-[(benzyloxy)carbonyl]leucylglycinate](/img/structure/B11969586.png)

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969592.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)
